2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is notable for its unique structure, which includes a dioxolane ring substituted with a tert-butyl and a methyl group, as well as a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Catalysts: Bronsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.
Solvents: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the removal of water.
Water Removal: Use of a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust catalysts and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: Acyl chlorides (RCOCl), aldehydes (RCHO), alkyl halides (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects involves its ability to form stable cyclic acetals. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-methyl-1,3-dioxolane: Similar structure but lacks the methanol moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure with different substituents.
2-Isobutyl-4-methyl-1,3-dioxolane: Similar structure with an isobutyl group instead of a tert-butyl group .
Uniqueness
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability as a cyclic acetal and its ability to undergo various chemical transformations make it valuable in both research and industrial applications.
Properties
CAS No. |
63979-50-0 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2-tert-butyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)9(4)11-6-7(5-10)12-9/h7,10H,5-6H2,1-4H3 |
InChI Key |
BBWWZOFDJOJRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.